{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride
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Overview
Description
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is a chemical compound that features a dioxolane ring, a methyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride can be achieved through several methods. One common approach involves the protection of amines using carbamates, which can be installed and removed under relatively mild conditions . Another method includes the Gabriel synthesis, which uses phthalimide and alkyl halides to produce primary amines . Additionally, reductive amination of aldehydes or ketones can be employed to synthesize amines .
Industrial Production Methods
Industrial production of amines often involves large-scale reductive amination processes, where aldehydes or ketones are reacted with ammonia or amines in the presence of a reducing agent. This method is efficient and scalable, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of new amine derivatives .
Scientific Research Applications
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of {[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride involves its interaction with molecular targets and pathways. The compound’s amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methylamine: A simpler primary amine with the formula CH3NH2.
Dimethylamine: A secondary amine with the formula (CH3)2NH.
Uniqueness
{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl}(methyl)amine hydrochloride is unique due to its dioxolane ring structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from simpler amines like methylamine and dimethylamine, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H16ClNO2 |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)9-5-6(10-7)4-8-3;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
NRHTXKOYJOMCGH-RGMNGODLSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)CNC)C.Cl |
Canonical SMILES |
CC1(OCC(O1)CNC)C.Cl |
Origin of Product |
United States |
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